5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and common bases include sodium hydride and potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with enhanced chemical stability and biological activity.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperidine ring may facilitate its passage through biological membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine
- 5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methoxy]pyrimidine
- 5-Methyl-2-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]ethoxy]pyrimidine
Uniqueness
The uniqueness of 5-Methyl-2-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-2-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-8-22-16(23-9-12)25-11-13-3-2-6-24(10-13)15-7-14(4-5-21-15)17(18,19)20/h4-5,7-9,13H,2-3,6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGYRTSRVRPATQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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